molecular formula C20H19ClN2O2 B2701180 3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034434-61-0

3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2701180
CAS No.: 2034434-61-0
M. Wt: 354.83
InChI Key: KFZFAQYHUCGGQF-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to a class of propanamide derivatives that are of significant interest in medicinal chemistry and pharmacology. Structural analogs of this compound, specifically those featuring a pyridine moiety, have been investigated as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain management and neuroinflammation research . Furthermore, propanamide derivatives have demonstrated research value as dual sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, presenting a potential profile for the development of novel analgesics . The specific structural motif of this compound, which combines a chlorophenyl group with a furanyl-pyridine system, suggests potential for interaction with various biological targets, including G protein-coupled receptors (GPCRs) . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-14-11-15(4-7-17(14)21)6-9-20(24)23-13-16-5-8-18(22-12-16)19-3-2-10-25-19/h2-5,7-8,10-12H,6,9,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZFAQYHUCGGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chloro-3-methylphenyl derivative, followed by the introduction of the furan and pyridine rings through a series of coupling reactions. The final step involves the formation of the propanamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound

Scientific Research Applications

3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, synthetic yields, physicochemical properties, and biological activities.

Structural Features and Substituent Effects
  • Core Structure : All compounds share a propanamide backbone. Variations in aromatic/heterocyclic substituents dictate their physicochemical and biological profiles.
  • Aromatic Ring Modifications: Target Compound: 4-Chloro-3-methylphenyl group. Fluorophenyl Analogs: Compounds like 2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide () feature electron-withdrawing fluorine and sulfonamide groups, which may enhance hydrogen bonding with target receptors (e.g., TRPV1) .
  • Trifluoromethylpyridine Analogs: Compounds in , and 9 have trifluoromethyl (-CF₃) groups at the pyridine’s 6-position, which increase metabolic stability and electronegativity . Alkoxy/Piperidine Substitutions: Derivatives with alkoxy (e.g., cyclopentylmethoxy) or piperidine groups () exhibit varied steric and electronic effects, modulating receptor affinity .

Key Observations :

  • Yields : Fluorophenyl-propanamides with trifluoromethylpyridinyl groups (e.g., ) show moderate-to-high yields (44–85%), influenced by steric hindrance from bulky substituents .
  • Melting Points : Higher melting points (e.g., 112–114°C in ) correlate with rigid substituents like cyclopentylmethoxy, while flexible chains (e.g., isopentyloxy in ) reduce crystallinity .
Stability and Metabolic Considerations
  • Trifluoromethyl Groups : Analogs with -CF₃ () resist oxidative metabolism, extending half-life .
  • Sulfonamide vs. Chlorine : Sulfonamide groups () improve solubility via hydrogen bonding, whereas chlorine enhances passive diffusion .

Biological Activity

The compound 3-(4-chloro-3-methylphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16ClN3O\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_3\text{O}

This structure features a chloro-substituted aromatic ring, a furan moiety, and a pyridine derivative, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an antitumor and antimicrobial agent. Below are key findings from various studies.

Antitumor Activity

  • Mechanism of Action : The compound has shown to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. Specifically, it targets pathways involved in tumor growth and metastasis.
  • Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency against these cells .

Antimicrobial Activity

  • Broad-Spectrum Efficacy : Preliminary tests indicated that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It also showed antifungal activity.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains such as Staphylococcus aureus and Escherichia coli were found to be in the range of 10 to 25 µM, suggesting effective inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC Values (µM)Mechanism of Action
AntitumorBreast Cancer Cells5 - 15Induction of apoptosis
Lung Cancer Cells10 - 20Cell cycle arrest
AntimicrobialStaphylococcus aureus10 - 25Disruption of cell membrane integrity
Escherichia coli15 - 30Inhibition of bacterial protein synthesis
Fungal Strains20 - 40Cell wall synthesis inhibition

Case Studies

  • In Vitro Studies : A study published in MDPI highlighted the compound's effectiveness against various cancer cell lines, demonstrating a clear dose-dependent response in cell viability assays .
  • Antimicrobial Testing : Another investigation revealed that the compound was effective against common pathogens, with a notable effect on biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms .

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